molecular formula C9H23NO6P2 B1304660 Bis(diethoxyphosphoryl)methanamine CAS No. 80474-99-3

Bis(diethoxyphosphoryl)methanamine

Cat. No. B1304660
CAS RN: 80474-99-3
M. Wt: 303.23 g/mol
InChI Key: ICVPXOZTKDAJJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(diethoxyphosphoryl)methanamine is a chemical compound with the molecular formula C9H23NO6P2 . It is a bifunctional reagent that can react with both nucleophiles and electrophiles.


Synthesis Analysis

Bis(diethoxyphosphoryl)methanamine can form stable phosphoramides, phosphonates, and phosphinates with a wide range of organic and inorganic substrates.


Molecular Structure Analysis

The molecular structure of Bis(diethoxyphosphoryl)methanamine consists of 9 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, 6 oxygen atoms, and 2 phosphorus atoms .


Chemical Reactions Analysis

Bis(diethoxyphosphoryl)methanamine can undergo various chemical reactions due to its bifunctional nature. It can react with both nucleophiles and electrophiles. For example, it has been used in the synthesis of diethyl benzylphosphonates .

Scientific Research Applications

Treatment of Leishmaniasis

Two derivatives of bis(spiropyrazolone)cyclopropanes, which are synthesized using Bis(diethoxyphosphoryl)methanamine, have been identified as good candidates for the treatment of leishmaniasis . They have good specificity against parasites with respect to mammalian cells .

Mechanism of Action

The mechanism of action of Bis(diethoxyphosphoryl)methanamine is driven by the formation of bactericidal formaldehyde, which possesses nonspecific antimicrobial activity by denaturing proteins and nucleic acid of bacteria .

properties

IUPAC Name

bis(diethoxyphosphoryl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H23NO6P2/c1-5-13-17(11,14-6-2)9(10)18(12,15-7-3)16-8-4/h9H,5-8,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVPXOZTKDAJJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(N)P(=O)(OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H23NO6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378726
Record name tetraethyl aminomethylenediphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(diethoxyphosphoryl)methanamine

CAS RN

80474-99-3
Record name tetraethyl aminomethylenediphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Compound 143 (2.00 g, 4.14 mmol) was dissolved in EtOH (40 mL). To this solution was added palladium on carbon (10%, 1.5 g) and cyclohexene (2.5 mL, 24.7 mmol). The reaction mixture was refluxed under argon for 15 hours, filtered through celite and evaporated to give 144 as a slightly impure pale yellow oil (1.50 g, 119%), which was used directly in the next step without further purification. 1H NMR (400 MHz, CDCl3) δ 1.35 (t, J=7.0, 12H), 3.58 (t, J=20.3, 1H), 3.65-3.90 (br s, 2H), 4.20-4.28 (m, 8H).
Name
Compound 143
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
catalyst
Reaction Step Two
Name
Name
Yield
119%

Synthesis routes and methods II

Procedure details

17.1 g (35.4 mmol) of tetraethyl N,N-dibenzyl-aminomethane-1,1-bisphosphonate are dissolved in 170 ml of ethanol and 3.4 g of 5% strength Pd/C are added. Hydrogenation is carried out at normal pressure. After absorption of 100 ml of hydrogen, a further 3.4 g of 5% strength Pd/C are added and the hydrogenation is completed at normal pressure and room temperature (reaction time about 16 hours). The catalyst is then filtered off with suction. After removal of the solvent, 10.9 g of crude product are obtained. This is purified on a silica gel column using ethanol as the eluent.
Name
tetraethyl N,N-dibenzyl-aminomethane-1,1-bisphosphonate
Quantity
17.1 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

Compound 1 (2.00 g, 4.14 mmol) was dissolved in EtOH (40 mL). To this solution was added palladium on carbon (10%, 1.5 g) and cyclohexene (2.5 mL, 24.7 mmol). The reaction mixture was refluxed under argon for 15 hours, filtered through celite and evaporated to give 2 as a slightly impure pale yellow oil (1.50 g, 119%), which was used directly in the next step without further purification. 1H NMR (400 MHz, CDCl3) δ 1.35 (t, J=7.0, 12H), 3.58 (t, J=20.3, 1H), 3.65-3.90 (br s, 2H), 4.20-4.28 (m, 8H).
Name
Compound 1
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
catalyst
Reaction Step Two
Name
Yield
119%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.